molecular formula C17H26N2O2 B1339121 Tert-butyl 3-(piperidin-4-yl)benzylcarbamate CAS No. 725228-49-9

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate

Cat. No. B1339121
CAS RN: 725228-49-9
M. Wt: 290.4 g/mol
InChI Key: MRFONSPCWQUCAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl piperidin-4-ylcarbamate derivatives is typically achieved using spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and sometimes X-ray diffraction studies.


Chemical Reactions Analysis

Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The physical form of similar compounds has been reported as white to yellow solid or semi-solid or lump or liquid . The molecular weight of a similar compound, tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, is reported as 250.766 Da .

Safety And Hazards

The safety and hazards of similar compounds include warnings for aquatic acute 1, aquatic chronic 1, eye irrit. 2, skin irrit. 2, and skin sens. . The signal word for a similar compound is “Warning” and it has a GHS pictogram .

Future Directions

The future directions of Tert-butyl 3-(piperidin-4-yl)benzylcarbamate could be in the field of PROTAC development for targeted protein degradation . Its versatile nature allows for extensive applications across various fields, contributing to breakthroughs and advancements in scientific studies.

properties

IUPAC Name

tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFONSPCWQUCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467773
Record name tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(piperidin-4-yl)benzylcarbamate

CAS RN

725228-49-9
Record name tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate
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Reactant of Route 6
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